4-(2-ethylbutanoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide
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Overview
Description
4-(2-Ethylbutanoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide is a complex organic compound with the molecular formula C14H22N2O3. This compound is characterized by its pyrrole ring structure, which is substituted with various functional groups, including an ethylbutanoyl group and a methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-ethylbutanoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide typically involves multiple steps, starting with the formation of the pyrrole ring. One common approach is to start with a pyrrole derivative and introduce the ethylbutanoyl group through acylation reactions. The methoxyethyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using catalysts to improve yield and efficiency. The choice of solvents, temperature, and pressure conditions are optimized to achieve the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or alcohols.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-(2-ethylbutanoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide has been studied for its potential biological activities. It may serve as a precursor for bioactive molecules or as a tool in studying biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it may be used to develop new pharmaceuticals. Its structural features allow it to interact with various biological targets, potentially leading to the discovery of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials. Its versatility makes it suitable for a wide range of applications.
Mechanism of Action
The mechanism by which 4-(2-ethylbutanoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
4-(2-Ethylbutanoyl)aminobenzoic acid: This compound shares a similar ethylbutanoyl group but has a different core structure.
Methyl 4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxylate: This compound is structurally similar but lacks the methoxyethyl group.
2-[(2-Ethylbutanoyl)amino]-4,5-dimethoxybenzoic acid: This compound has additional methoxy groups on the benzene ring.
Uniqueness: 4-(2-Ethylbutanoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide is unique due to its combination of functional groups and its pyrrole core
Properties
IUPAC Name |
4-(2-ethylbutanoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-4-10(5-2)13(17)11-8-12(16-9-11)14(18)15-6-7-19-3/h8-10,16H,4-7H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVDUUGOMZDFKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)C1=CNC(=C1)C(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818682 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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